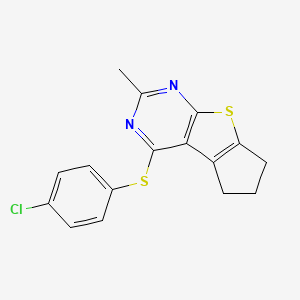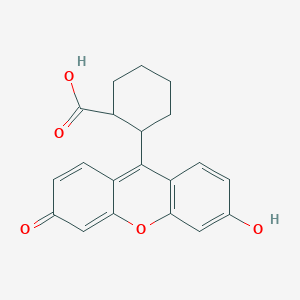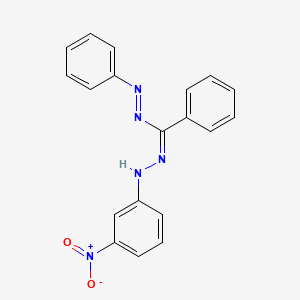
3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, tert-butyl groups, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline, 3,5-ditert-butyl-4-hydroxybenzaldehyde, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The final step involves cyclization of the brominated hydrazone to form the target compound, 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced hydrazides.
Substitution Products: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide
- 3,5-ditert-butyl-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-hydroxybenzohydrazide
Uniqueness
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and tert-butyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H25BrN2O2 |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
3-bromo-N-(3,5-ditert-butyl-4-hydroxyphenyl)iminobenzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-20(2,3)16-11-15(12-17(18(16)25)21(4,5)6)23-24-19(26)13-8-7-9-14(22)10-13/h7-12,25H,1-6H3 |
Clé InChI |
MQGZJWGBRDQTDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)



![3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11968681.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968694.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)

![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)



